1-{1-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]piperidine-4-carbonyl}-4,4-difluoropiperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-{1-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]piperidine-4-carbonyl}-4,4-difluoropiperidine is a complex organic compound that features a unique combination of functional groups, including an oxazole ring, a piperidine ring, and difluoropiperidine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{1-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]piperidine-4-carbonyl}-4,4-difluoropiperidine typically involves multiple steps, starting with the preparation of the oxazole ring and piperidine derivatives. The key steps include:
Formation of the Oxazole Ring: The oxazole ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions. Common reagents include acetic anhydride and ammonium acetate.
Preparation of Piperidine Derivatives: Piperidine derivatives can be synthesized through the hydrogenation of pyridine or by the reductive amination of appropriate ketones or aldehydes.
Coupling Reactions: The final step involves coupling the oxazole and piperidine derivatives using coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and automated synthesis platforms can be employed to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
1-{1-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]piperidine-4-carbonyl}-4,4-difluoropiperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the oxazole ring, using reagents such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
1-{1-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]piperidine-4-carbonyl}-4,4-difluoropiperidine has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of advanced materials with specific chemical and physical properties.
Mechanism of Action
The mechanism of action of 1-{1-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]piperidine-4-carbonyl}-4,4-difluoropiperidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 1-[(3,5-Dimethyl-1,2-oxazol-4-yl)sulfonyl]piperidin-4-amine
- 3-(3,5-Dimethyl-1,2-oxazol-4-yl)-5-[(phenylsulfonyl)amino]benzoic acid
Uniqueness
1-{1-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]piperidine-4-carbonyl}-4,4-difluoropiperidine is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity
Properties
Molecular Formula |
C17H25F2N3O2 |
---|---|
Molecular Weight |
341.4 g/mol |
IUPAC Name |
(4,4-difluoropiperidin-1-yl)-[1-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]piperidin-4-yl]methanone |
InChI |
InChI=1S/C17H25F2N3O2/c1-12-15(13(2)24-20-12)11-21-7-3-14(4-8-21)16(23)22-9-5-17(18,19)6-10-22/h14H,3-11H2,1-2H3 |
InChI Key |
FQDSGNKLLQGTJI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NO1)C)CN2CCC(CC2)C(=O)N3CCC(CC3)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.